1-(azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene
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Overview
Description
1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene is an organic compound characterized by the presence of an azidomethyl group and a pentafluoroethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(1,1,2,2,2-pentafluoroethoxy)benzene.
Azidomethylation: The azidomethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 4-(1,1,2,2,2-pentafluoroethoxy)benzene with a suitable azidomethylating agent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azidomethyl group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azidomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene involves the interaction of the azidomethyl group with various molecular targets. The azide group is known for its ability to undergo click chemistry reactions, particularly with alkynes, forming stable triazole linkages. This property is exploited in various applications, including bioconjugation and material science.
Comparison with Similar Compounds
Similar Compounds
- 1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene
- 1-Bromo-3-(1,1,2,2,2-pentafluoroethoxy)benzene
- 1,2,3-Tris(1,1,2,2,2-pentafluoroethoxy)benzene
Uniqueness
This compound is unique due to the presence of both the azidomethyl and pentafluoroethoxy groups. This combination imparts distinct chemical reactivity and properties, making it valuable for specific applications that require these functionalities.
Properties
CAS No. |
2731011-11-1 |
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Molecular Formula |
C9H6F5N3O |
Molecular Weight |
267.2 |
Purity |
95 |
Origin of Product |
United States |
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